Triundecanoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocompatible Material:

Triundecanoin is being explored for its potential as a biocompatible material due to its properties:

- Biodegradability: Triundecanoin can be broken down by enzymes in the body, making it potentially suitable for use in implants or drug delivery systems. )

- Low toxicity: Studies suggest that triundecanoin has low toxicity, making it a promising candidate for biomedical applications. )

Drug Delivery:

The slow degradation rate of triundecanoin makes it a potential candidate for sustained-release drug delivery systems. These systems can slowly release a drug over time, potentially reducing the need for frequent dosing. )

Energy Source:

Triundecanoin is a high-energy molecule, and some studies have explored its potential as a fuel source for microorganisms or in biodiesel production. Source: Journal of Agricultural and Food Chemistry

Research on other applications:

Triundecanoin is also being investigated for other potential applications, including its use in:

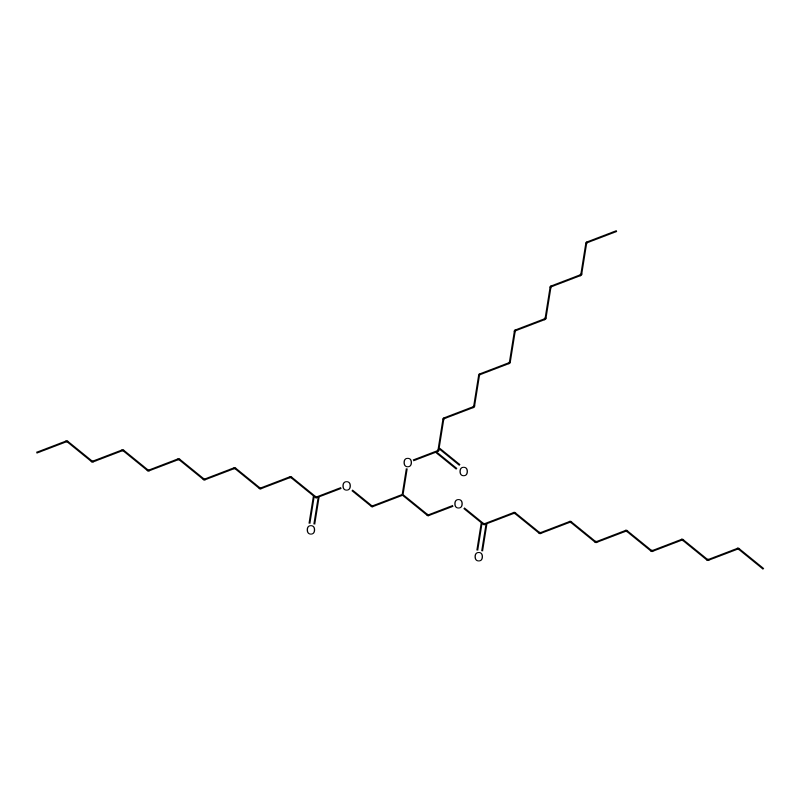

Triundecanoin, also known by its IUPAC name as glycerol triundecanoate, is a triglyceride compound with the molecular formula C36H68O6. It is classified as a glyceryl triester of undecanoic acid, which is an odd-chain fatty acid. This compound is notable for its unique structural properties, including three undecanoate chains attached to a glycerol backbone. Triundecanoin is primarily used in various applications, particularly in food and cosmetic industries due to its emollient properties and ability to enhance the texture of products.

Triundecanoin is being investigated for its potential role in various biological processes:

- Slow-release energy source: Due to its slow hydrolysis rate compared to other triglycerides, triundecanoin might provide a sustained energy source for the body []. Studies in animals suggest it could be beneficial for managing weight and metabolic disorders [].

- Drug delivery: Triundecanoin is being explored as a carrier for delivering drugs due to its biocompatible nature and ability to be broken down by the body.

- Toxicity: Generally considered to be low in toxicity.

- Flammability: Triglycerides are combustible and can burn if exposed to high heat.

- Hydrolysis: In the presence of water and under acidic or basic conditions, triundecanoin can be hydrolyzed to yield glycerol and undecanoic acid.

- Transesterification: This reaction involves the exchange of the fatty acid moieties with another alcohol, which can modify the properties of the triglyceride for specific applications.

- Isomerization: Triundecanoin can also undergo thermal or catalytic isomerization, potentially leading to the formation of different geometric isomers of undecanoic acid derivatives .

Research indicates that triundecanoin may influence lipid metabolism in animals. For instance, studies have shown that feeding cows triundecanoin affects lactation performance and lipid metabolism. The compound appears to be metabolized differently compared to even-numbered fatty acids, potentially leading to unique physiological effects . Additionally, triundecanoin has been assessed for safety in cosmetic formulations, with findings suggesting minimal irritation or toxicity at typical usage levels .

Triundecanoin can be synthesized through various methods:

- Direct Esterification: This involves reacting glycerol with undecanoic acid in the presence of an acid catalyst under controlled temperature and pressure conditions.

- Transesterification: Glycerol can also be reacted with triglycerides containing undecanoic acid using alkali catalysts, allowing for the production of triundecanoin from other fatty sources.

- Enzymatic Synthesis: Lipases can be employed to catalyze the esterification process selectively, providing a more environmentally friendly synthesis route .

Triundecanoin finds applications across several fields:

- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Food Industry: Serves as a food additive and fat source in various formulations.

- Pharmaceuticals: Investigated as a potential carrier for drug delivery systems due to its biocompatibility and ability to enhance solubility of certain compounds .

Studies on triundecanoin's interactions with other compounds reveal its potential effects on lipid profiles and metabolic pathways. For example, it has been noted that triundecanoin may influence cholesterol levels and fatty acid composition in animal models . Furthermore, its role as an emulsifier in cosmetic formulations has been explored, highlighting its ability to stabilize mixtures of oil and water.

| Compound Name | Molecular Formula | Chain Length | Unique Features |

|---|---|---|---|

| Triacylglycerol | C51H98O6 | 18 (C18) | Composed of three identical long-chain fatty acids |

| Trilaurin | C36H74O6 | 12 (C12) | Contains lauric acid; used for antimicrobial properties |

| Triolein | C57H104O6 | 18 (C18) | Rich in oleic acid; commonly found in olive oil |

| Tricaprylin | C36H70O6 | 8 (C8) | Medium-chain triglyceride; rapidly metabolized |

| Tristearin | C57H110O6 | 18 (C18) | Contains stearic acid; solid at room temperature |

Triundecanoin's unique aspect lies in its odd-chain structure which may confer distinct metabolic pathways compared to even-chain fatty acids commonly found in dietary fats.

Triundecanoin, chemically known as glyceryl triundecanoate, can be synthesized through enzymatic pathways utilizing specialized lipase enzymes that catalyze the esterification of undecanoic acid with glycerol [1]. The enzymatic biosynthesis follows the Kennedy pathway, which represents the primary route for triglyceride synthesis in biological systems [2].

The enzymatic production involves sequential acylation steps catalyzed by glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate acyltransferase, and diacylglycerol acyltransferase enzymes [2]. These enzymes demonstrate specificity for medium-chain fatty acids, including undecanoic acid, facilitating the formation of triundecanoin through stepwise addition of fatty acyl groups to the glycerol backbone [2].

Lipase-catalyzed esterification reactions have shown particular effectiveness in producing structured triglycerides containing undecanoic acid residues [1]. The enzymatic approach offers advantages in terms of regioselectivity and mild reaction conditions compared to chemical synthesis methods [3]. Studies have demonstrated that immobilized lipases, particularly Lipozyme RM IM and Novozyme 435, exhibit high activity for the synthesis of medium-chain triglycerides including triundecanoin [1] [4].

The enzymatic synthesis process typically operates under controlled temperature conditions between 45-60°C with substrate molar ratios optimized for maximum conversion efficiency [4]. Research indicates that the enzymatic pathway can achieve conversion rates exceeding 80% under optimal conditions with reaction times ranging from 24-48 hours [1].

Chemical Synthesis Strategies

Chemical synthesis of triundecanoin primarily employs direct esterification methodologies utilizing undecanoic acid and glycerol as starting materials [5] [6]. The conventional chemical approach involves acid-catalyzed esterification reactions performed under elevated temperatures with suitable catalysts to promote the formation of ester bonds [5].

The esterification reaction follows a stepwise mechanism where undecanoic acid molecules sequentially react with the hydroxyl groups of glycerol to form mono-, di-, and finally triester products [6]. Dodecylbenzene sulfonic acid has been identified as an effective catalyst for this transformation, demonstrating the ability to facilitate ester formation at moderate temperatures [6].

The reaction kinetics of undecanoic acid esterification with glycerol have been extensively studied, revealing that the formation of triester products is thermodynamically favored under appropriate reaction conditions [6]. The process typically requires careful control of water removal to drive the equilibrium toward product formation [6].

Alternative chemical synthesis approaches include the use of solid-supported phosphotungstic acid catalysts, which have demonstrated effectiveness in medium-chain triglyceride synthesis [7]. These heterogeneous catalysts offer advantages in terms of reaction selectivity and ease of product purification [7].

Temperature optimization studies indicate that esterification reactions proceed most efficiently at temperatures between 160-170°C, with reaction times typically ranging from 75-105 minutes depending on catalyst concentration and substrate ratios [7].

Production from Natural Sources

Castor Oil Derivation Methods

Triundecanoin production from castor oil represents a significant commercial pathway that exploits the unique fatty acid composition of Ricinus communis oil [8] [9]. The process involves thermal degradation of ricinoleic acid, the predominant fatty acid component comprising approximately 80% of castor oil [8].

The derivation methodology begins with the hydrolysis of castor oil to release ricinoleic acid, followed by thermal degradation and fractionation processes [8]. Pyrolytic decomposition of ricinoleic acid occurs under extreme physical conditions, typically at temperatures of 530-575°C, resulting in the formation of undecylenic acid and heptaldehyde as primary products [10] [11].

| Process Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Temperature | 530°C | 17.8% undecylenic acid |

| Residence Time | 17-32 seconds | from ricinoleic acid |

| Mass Flow Rate | 400 g/h | |

| Water Content | 25% |

The undecylenic acid produced through thermal cracking subsequently undergoes hydrogenation to yield undecanoic acid [9] [12]. This conversion involves catalytic reduction of the terminal double bond present in undecylenic acid, producing the saturated undecanoic acid required for triundecanoin synthesis [9].

The final step involves esterification of the derived undecanoic acid with glycerol to produce triundecanoin [8]. This process includes deodorization as the final purification step, accomplished using steam distillation to remove components that contribute to unwanted flavors and odors [8].

Industrial implementation of castor oil derivation utilizes continuous pilot-plant scale pyrolysis reactors operating under controlled atmospheric conditions [10]. The process demonstrates scalability for commercial production with yields of undecylenic acid reaching 16.5% from direct castor oil processing [10].

Other Natural Source Processing

Beyond castor oil, alternative natural sources for undecanoic acid production include various plant-based materials containing medium-chain fatty acids [13]. However, castor oil remains the predominant natural source due to its unique ricinoleic acid content and established processing infrastructure [14].

Some specialized microorganisms have been identified as potential sources for undecanoic acid biosynthesis, though commercial applications remain limited compared to castor oil-derived production [13]. These biological systems typically require controlled fermentation conditions and specialized extraction procedures to obtain commercially viable yields [13].

Industrial Scale Production Methods

Industrial production of triundecanoin employs large-scale esterification processes utilizing specialized reactor systems designed for triglyceride synthesis [5] [7]. The manufacturing process typically involves continuous stirred-tank reactors or packed-bed reactor configurations optimized for heat and mass transfer efficiency [5].

Commercial production facilities utilize multi-stage processing systems incorporating reaction, separation, and purification operations [7]. The typical industrial process includes raw material preparation, esterification reaction, product separation, and final purification stages [5].

Temperature control represents a critical parameter in industrial synthesis, with most commercial processes operating between 160-170°C to optimize reaction kinetics while minimizing thermal degradation [7]. Pressure management systems maintain reduced pressure conditions during water removal phases to enhance reaction equilibrium [7].

Industrial catalyst systems commonly employ solid acid catalysts such as phosphotungstic acid supported on appropriate carriers [7]. These heterogeneous catalysts offer advantages in terms of catalyst recovery, product purity, and process economics [7].

Scale-up considerations include heat transfer optimization, mixing efficiency, and residence time distribution to ensure consistent product quality across different production volumes [5]. Industrial reactors typically operate with residence times ranging from 2-4 hours depending on catalyst activity and desired conversion levels [7].

Purification Techniques and Quality Assessment

Purification of triundecanoin employs sophisticated separation technologies designed to achieve high-purity products suitable for commercial applications [5] [15]. Molecular distillation represents the primary purification methodology utilized in industrial processing [15] [7].

The molecular distillation process operates under high vacuum conditions, typically at pressures below 1.5 Pa, enabling separation based on molecular weight differences without thermal decomposition [15] [7]. Three-stage molecular distillation systems have been developed specifically for triglyceride purification [7].

| Distillation Stage | Temperature (°C) | Pressure (Pa) | Flow Rate (L/m²h) | Product Separated |

|---|---|---|---|---|

| Primary | 110-115 | 1.5 | 1.2-1.6 | Fatty acids |

| Secondary | 165 | 1.5 | 1.2-1.6 | Mono- and diglycerides |

| Tertiary | 270 | 1.0 | 1.2 | Triglycerides |

High-performance liquid chromatography serves as the primary analytical method for quality assessment of triundecanoin purity [16] [17]. The analytical procedure typically employs reversed-phase chromatography with evaporative light scattering detection to quantify triglyceride content [18] [19].

Standard specifications for commercial triundecanoin require purity levels exceeding 95% as determined by high-performance liquid chromatography analysis [16] [20]. Additional quality parameters include acid value, peroxide value, and moisture content measurements [5].

Deodorization processes utilize steam distillation at elevated temperatures to remove volatile compounds and achieve the neutral odor profile required for commercial applications [5] [21]. This final purification step effectively reduces volatile organic compounds below detection limits of 0.1 parts per million [5].

Advanced purification techniques include column chromatography using silica gel supports for specialized applications requiring ultra-high purity products [22]. These methods can achieve triglyceride purities exceeding 99% but are typically reserved for analytical standards and research applications [22].

Triundecanoin, with the molecular formula C36H68O6 and Chemical Abstracts Service registry number 13552-80-2, represents a critical analytical reagent in contemporary lipid chemistry research [1] [2] [3]. This synthetic triglyceride compound, systematically named as propane-1,2,3-triyl triundecanoate, exhibits a molecular weight of 596.92 daltons and demonstrates exceptional utility across diverse analytical methodologies [1] [4] [5].

Function as Internal Standard in Fatty Acid Analysis

Triundecanoin serves as the cornerstone internal standard in Association of Official Analytical Chemists International method 996.06, which represents the gold standard for fatty acid determination in food matrices [6] [7] [8]. The compound functions through a well-established analytical protocol where it is incorporated at a concentration of 1000 milligrams per kilogram into sample matrices prior to hydrolytic extraction procedures [9] [10] [11].

The mechanistic basis for triundecanoin's effectiveness as an internal standard lies in its chemical similarity to naturally occurring triglycerides while maintaining sufficient chromatographic separation from endogenous fatty acids [12] [13]. During gas chromatographic analysis using specialized SP-2560 columns with dimensions of 100 meters by 0.25 millimeters by 0.20 micrometers, triundecanoin elutes at a distinct retention time that avoids interference with common fatty acid methyl esters [6] [13].

Table 1: Analytical Methods Comparison for Triundecanoin Applications

| Analytical Method | Primary Application | Detection Limit (ng/mL) | Column Requirements | Internal Standard Concentration |

|---|---|---|---|---|

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Fatty Acid Quantification | 7.6-91.8 | SP-2560 (100m × 0.25mm × 0.20μm) | 1000 mg/kg |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty Acid Identification and Quantification | 2.6-29.1 | SP-2560 or equivalent | 1000 ppm (w/v) |

| Gas Chromatography-Triple Quadrupole MS (GC-MS/MS) | Enhanced Selectivity Fatty Acid Analysis | < 1.0 | Highly polar capillary | Variable |

| High Performance Liquid Chromatography (HPLC) | Lipid Separation and Analysis | Not Specified | C8/C18 reversed-phase | Not specified |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive Lipid Profiling | 0.2-0.6 mg/L | BEH Z-HILIC or C18 | Variable |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF MS) | Triglyceride Profiling | Not Specified | Not applicable | Not applicable |

Quantitative analysis employing triundecanoin demonstrates exceptional precision with relative standard deviations typically ranging from 1.1 to 12.0 percent for intraday measurements and 1.2 to 13.4 percent for interday assessments [14]. Recovery studies consistently yield values between 84.4 and 106.3 percent across diverse food matrices, indicating robust analytical performance [14].

The compound's application extends beyond conventional food analysis to encompass specialized applications in marine lipid research. Studies involving chinook salmon roe lipids and broiler intramuscular fat analysis have demonstrated triundecanoin's versatility as a reference standard for complex biological matrices [15] [14].

Lipid Profiling Methodologies

Contemporary lipidomics research has embraced triundecanoin as an essential component in comprehensive lipid profiling workflows. The compound's integration into liquid chromatography-mass spectrometry protocols enables quantitative assessment of lipid species across multiple classes while maintaining analytical accuracy [16] [17].

In high-resolution mass spectrometry applications, triundecanoin functions as a critical calibration standard for triglyceride quantification using electrospray ionization techniques [18]. The compound's well-characterized fragmentation patterns facilitate the development of multiple reaction monitoring methods for enhanced analytical selectivity [19] [20].

Advanced analytical platforms including ultra-high performance liquid chromatography coupled with tandem mass spectrometry have incorporated triundecanoin into standardized protocols for biological sample analysis [21]. These methodologies achieve detection limits as low as 0.2 milligrams per liter with linear dynamic ranges spanning three orders of magnitude [22].

Table 2: Performance Parameters in Different Analytical Applications

| Application Area | Matrix Type | Precision (%RSD) | Accuracy (% Recovery) | Linear Range | Analytical Time (hours) |

|---|---|---|---|---|---|

| Trans Fatty Acid Analysis | Food Products | 1.1-13.4 | 84.4-106.3 | 20-fold concentration range | < 2 |

| Total Fat Determination (AOAC 996.06) | Various Foods | < 15 | 85-115 | Method dependent | 6-8 |

| Lipid Profiling in Biological Samples | Plasma/Serum | < 13 | Not specified | 0.03-100 μM | < 1 |

| Food Analysis Validation | Complex Food Matrices | 0.5-6.6 | 82-117 | Matrix dependent | Variable |

| Meat Sample Analysis | Meat Products | 1.6-12.0 | 90.0-106.9 | 20-fold range | 4-6 |

| Marine Microalgae Analysis | Algal Biomass | Not specified | Not specified | Not specified | Variable |

The implementation of triundecanoin in matrix-assisted laser desorption ionization time-of-flight mass spectrometry has enabled direct triglyceride profiling without prior derivatization procedures [23]. This approach facilitates rapid screening of complex lipid mixtures while maintaining structural integrity of analyte molecules.

Metabolomics applications have leveraged triundecanoin's properties for comprehensive lipid mapping in human plasma samples [24]. The compound serves as a normalization standard for correcting analytical variations during extended acquisition periods exceeding 70 hours [16].

Application in Trans Fatty Acid Assays

Triundecanoin demonstrates exceptional utility in trans fatty acid determination protocols, particularly in food safety applications where regulatory compliance requires precise quantification [25] [26] [27]. The compound's role in these assays extends beyond simple internal standardization to encompass method validation and quality control functions.

World Health Organization protocols for trans fatty acid measurement in foods explicitly incorporate triundecanoin as the preferred internal standard for gas chromatographic analysis [27]. The methodology employs specialized capillary columns with highly polar biscyanopropyl stationary phases to achieve baseline resolution of geometric isomers [6].

Research investigations utilizing triundecanoin in trans fatty acid analysis have demonstrated detection capabilities for isomeric fatty acids present at concentrations as low as 0.1 percent by weight of total fatty acids [27]. This sensitivity enables compliance monitoring with regulatory limits established by various international health organizations [28].

Table 3: Validation Parameters Across Different Methods

| Parameter | AOAC 996.06 Method | GC-MS/MS Method | LC-MS Method | Trans Fat Analysis |

|---|---|---|---|---|

| Linearity (r²) | > 0.995 | > 0.999 | > 0.99 | > 0.995 |

| Limit of Detection (LOD) | 7.6-91.8 ng/mL | < 1.0 ng/mL | 0.2 mg/L | Method dependent |

| Limit of Quantification (LOQ) | > LOD × 3.3 | < 3.3 ng/mL | 0.6 mg/L | Matrix dependent |

| Intraday Precision (%RSD) | 1.1-12.0% | < 5% | < 15% | < 15% |

| Interday Precision (%RSD) | 1.2-13.4% | < 10% | < 20% | < 20% |

| Recovery Range (%) | 84.4-106.3% | 90-110% | 85-115% | 80-120% |

| Working Concentration Range | 12.5-1250 ng/mL | 0.04-5198 nmol/mL | 0.03-100 μM | Variable |

| Storage Stability | -20°C, up to 6 months | -20°C, stable | 2-8°C recommended | Freezer storage |

The analytical workflow incorporating triundecanoin for trans fatty acid determination involves sample homogenization, lipid extraction, methylation to fatty acid methyl esters, and subsequent gas chromatographic analysis with flame ionization detection [9] [10]. This comprehensive approach enables simultaneous quantification of multiple trans isomers including elaidic acid, vaccenic acid, and conjugated linoleic acid derivatives [28].

International collaborative studies have validated triundecanoin-based methods for trans fatty acid analysis across 15 countries, demonstrating reproducibility coefficients below 25 percent for samples containing trans fatty acids above 2 percent by weight [28]. These validation efforts support the global harmonization of analytical standards for food safety assessment.

Quantitative Analysis Approaches

Contemporary quantitative analysis methodologies employing triundecanoin have evolved to encompass sophisticated calibration strategies and advanced data processing algorithms. The compound's integration into molar mass coefficient methodologies enables multicomponent quantitative analysis using single reference compound approaches [29].

Gas chromatography-triple quadrupole mass spectrometry applications have achieved unprecedented sensitivity for fatty acid quantification using triundecanoin as the primary internal standard [20]. These methods employ selected reaction monitoring protocols with collision-induced dissociation to enhance analytical specificity while maintaining quantitative accuracy [30].

The development of comprehensive two-dimensional gas chromatography methods has expanded triundecanoin's utility in complex mixture analysis [31]. These orthogonal separation techniques provide enhanced peak capacity and improved resolution for challenging analytical scenarios involving overlapping chromatographic peaks.

Internal standard methodologies incorporating triundecanoin demonstrate superior performance compared to external standard approaches, particularly in complex biological matrices where matrix effects significantly impact analytical accuracy [30] [32]. Response factor calculations utilizing peak area ratios between analyte and internal standard signals provide robust quantification across diverse instrumental platforms [14].

Advanced liquid chromatography-high resolution mass spectrometry methods have incorporated triundecanoin into stable isotope-assisted protocols for comprehensive lipid quantification [16]. These approaches utilize isotopically labeled internal standards to correct for analytical variations during sample preparation and instrument analysis [17].

The implementation of automated data processing workflows has streamlined triundecanoin-based quantitative analysis protocols [32]. Software tools such as LipidMatch Normalizer employ ranking systems to assign appropriate internal standards to target analytes based on chemical similarity and chromatographic behavior [32].

Validation studies encompassing multiple analytical platforms have established triundecanoin's reliability across concentration ranges spanning four orders of magnitude [20]. Linear regression coefficients consistently exceed 0.995 with limits of detection reaching sub-nanogram per milliliter levels for optimized analytical conditions [20] [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant